molecular formula C9H5Cl2FO2 B1460483 3-(2,5-dichloro-3-fluorophenyl)prop-2-enoic acid CAS No. 1807394-66-6

3-(2,5-dichloro-3-fluorophenyl)prop-2-enoic acid

Cat. No.: B1460483
CAS No.: 1807394-66-6
M. Wt: 235.04 g/mol
InChI Key: CGDNOBDRCUJRJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-Dichloro-3-fluorophenyl)prop-2-enoic acid is an organic compound characterized by the presence of a dichlorofluorophenyl group attached to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-dichloro-3-fluorophenyl)prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,5-dichloro-3-fluorobenzene.

    Halogenation: The benzene ring undergoes halogenation to introduce the chlorine and fluorine atoms.

    Coupling Reaction: The halogenated benzene is then subjected to a coupling reaction with a suitable alkene precursor, such as acrylic acid, under specific conditions to form the prop-2-enoic acid moiety.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enoic acid moiety.

    Reduction: Reduction reactions can target the double bond in the prop-2-enoic acid group.

    Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions due to the presence of halogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like sodium hydroxide for nucleophilic substitution and sulfuric acid for electrophilic substitution are commonly employed.

Major Products:

    Oxidation: Products may include carboxylic acids and ketones.

    Reduction: Products may include alkanes and alcohols.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

3-(2,5-Dichloro-3-fluorophenyl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,5-dichloro-3-fluorophenyl)prop-2-enoic acid involves interactions with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify biological molecules and pathways. For example, its potential antimicrobial activity may involve disruption of bacterial cell walls or inhibition of key enzymes.

Comparison with Similar Compounds

    3-(2,5-Dichlorophenyl)prop-2-enoic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    3-(3-Fluorophenyl)prop-2-enoic acid: Lacks the chlorine atoms, which may influence its chemical properties and applications.

Properties

CAS No.

1807394-66-6

Molecular Formula

C9H5Cl2FO2

Molecular Weight

235.04 g/mol

IUPAC Name

3-(2,5-dichloro-3-fluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H5Cl2FO2/c10-6-3-5(1-2-8(13)14)9(11)7(12)4-6/h1-4H,(H,13,14)

InChI Key

CGDNOBDRCUJRJA-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C=CC(=O)O)Cl)F)Cl

Canonical SMILES

C1=C(C=C(C(=C1C=CC(=O)O)Cl)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.